molecular formula C34H30O13 B1202157 Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate CAS No. 55051-93-9

Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate

Cat. No. B1202157
CAS RN: 55051-93-9
M. Wt: 646.6 g/mol
InChI Key: OSOGRLZVVUKNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate is a natural product found in Paecilomyces divaricatus with data available.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound has been used in the synthesis of various chemical derivatives. For instance, Shablykin et al. (2017) explored its interaction with homophthalic anhydride, leading to the production of minor products like (1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-yl)acetate and 2‑((1‑oxo-1H-isochromen-3-yl)methyl)benzoic acid Shablykin, Merzhyievsky, & Shablykina, 2017.

Antimicrobial and Cytotoxicity Studies

Isolation from Natural Sources

Application in Organic Chemistry Reactions

  • The compound plays a role in various organic chemistry reactions. For instance, Stoodley and Wilkins (1975) reported its conversion into other chemical forms under different conditions, demonstrating its versatility in organic synthesis Stoodley & Wilkins, 1975.

properties

CAS RN

55051-93-9

Product Name

Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate

Molecular Formula

C34H30O13

Molecular Weight

646.6 g/mol

IUPAC Name

methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate

InChI

InChI=1S/C34H30O13/c1-13(35)5-18-8-14-6-16-10-20(43-2)27(31(39)23(16)29(37)25(14)33(41)46-18)28-21(44-3)11-17-7-15-9-19(12-22(36)45-4)47-34(42)26(15)30(38)24(17)32(28)40/h6-7,10-11,18-19,37-40H,5,8-9,12H2,1-4H3

InChI Key

OSOGRLZVVUKNOT-UHFFFAOYSA-N

SMILES

CC(=O)CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)CC(=O)OC)C=C5C=C4OC)O)O)OC)O)C(=O)O1

Canonical SMILES

CC(=O)CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)CC(=O)OC)C=C5C=C4OC)O)O)OC)O)C(=O)O1

synonyms

SC 28763
SC-28763

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Reactant of Route 2
Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Reactant of Route 3
Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Reactant of Route 4
Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Reactant of Route 5
Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Reactant of Route 6
Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate

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